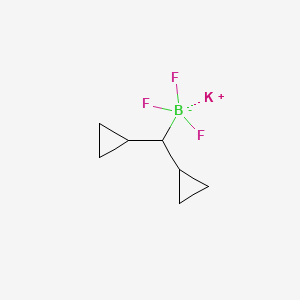
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a hydroxypropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 4-bromo-3-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate.
Reduction: Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanol.
Substitution: Methyl 3-(4-methoxy-3-methylphenyl)-2-hydroxypropanoate.
Applications De Recherche Scientifique
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxypropanoate ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-methylbenzoate: Lacks the hydroxypropanoate group, making it less versatile in chemical reactions.
(4-Bromo-3-methylphenyl)(methyl)sulphane: Contains a sulfur atom instead of an ester group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
Clé InChI |
ORZGPFRUZHCZIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C(=O)OC)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


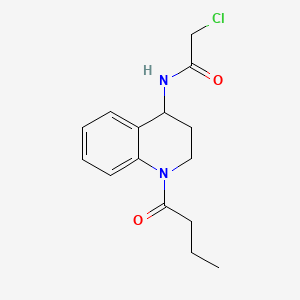
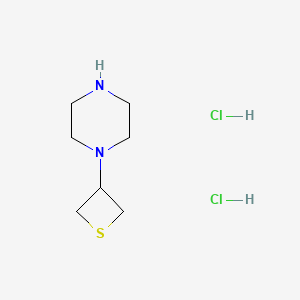
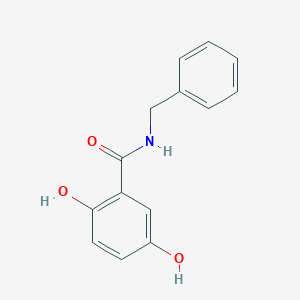
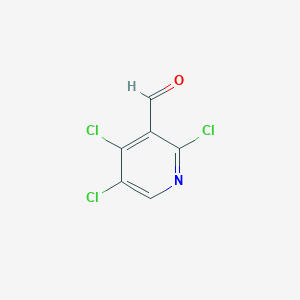
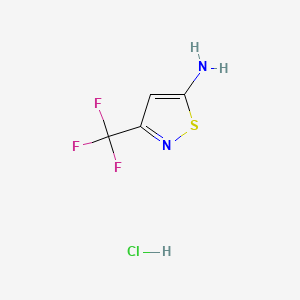
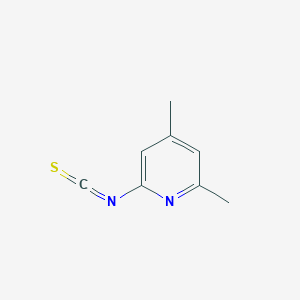

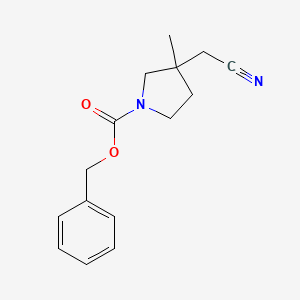
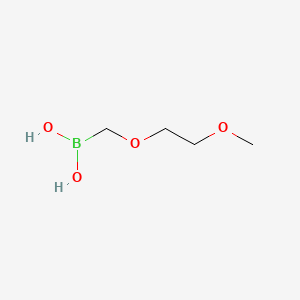
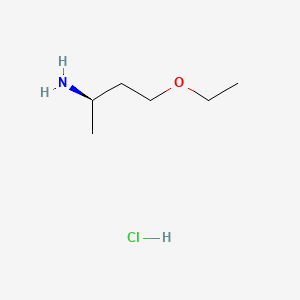
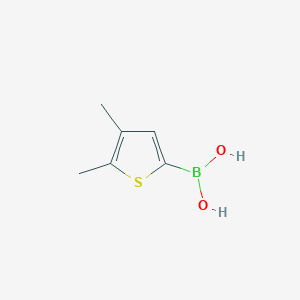

![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)
